1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene
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Overview
Description
1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of both difluoromethyl and trifluoromethoxy groups attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of naphthalene derivatives. This process typically requires the use of a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under specific reaction conditions . Another approach involves the defluorinative alkylation of trifluoromethyl alkenes with alkyl radicals derived from visible light-induced deoxygenation of xanthate salts . Industrial production methods may involve continuous flow difluoromethylation protocols, which utilize reagents like fluoroform (CHF3) for the difluoromethylation reactions .
Chemical Reactions Analysis
1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in biological studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the target molecule .
Comparison with Similar Compounds
1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene: This compound has a similar structure but with the trifluoromethoxy group at a different position on the naphthalene ring.
Trifluoromethyl ketones: These compounds also contain trifluoromethyl groups and are valuable synthetic targets in medicinal chemistry.
Difluoroalkenes: These compounds are synthesized through defluorinative alkylation reactions and have applications in organic synthesis and pharmaceutical discovery.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H7F5O |
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Molecular Weight |
262.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)18-12(15,16)17/h1-6,11H |
InChI Key |
CCDSTUIEKARTAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)OC(F)(F)F |
Origin of Product |
United States |
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